molecular formula C20H27ClN2O4 B4984077 ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate

ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate

Cat. No. B4984077
M. Wt: 394.9 g/mol
InChI Key: MPQAUJAIYMYEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is commonly used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound also has an affinity for the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate in lab experiments is its potential therapeutic applications. This compound has been shown to have a number of beneficial effects in animal models, which may translate to potential therapeutic benefits in humans. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are a number of future directions for research on Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety, depression, and addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, future research may also focus on developing more soluble forms of this compound for use in lab experiments.

Synthesis Methods

Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the protection of the amine group with an acetyl group. The second step involves the reaction of the protected amine with 3-chlorobenzyl chloride to form the benzyl amide. The third step involves the deprotection of the acetyl group to form the final product.

Scientific Research Applications

Ethyl 1-(N-acetyl-beta-alanyl)-3-(3-chlorobenzyl)-3-piperidinecarboxylate has been extensively used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to have potential as a treatment for anxiety, depression, and addiction.

properties

IUPAC Name

ethyl 1-(3-acetamidopropanoyl)-3-[(3-chlorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O4/c1-3-27-19(26)20(13-16-6-4-7-17(21)12-16)9-5-11-23(14-20)18(25)8-10-22-15(2)24/h4,6-7,12H,3,5,8-11,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQAUJAIYMYEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCNC(=O)C)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.